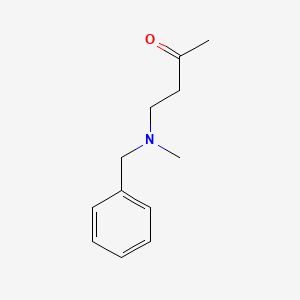

4-(Benzyl(methyl)amino)butan-2-one

Description

Significance and Context within Organic Synthesis

The significance of 4-(Benzyl(methyl)amino)butan-2-one in organic synthesis lies primarily in its role as a precursor and a building block. Aminoketones, in general, are pivotal in the construction of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other biologically active molecules. wikipedia.org The reactivity of the ketone allows for transformations such as reduction to the corresponding alcohol, 4-[Benzyl(methyl)amino]butan-2-ol, or participation in condensation reactions. bldpharm.com The tertiary amine can act as an internal base or be involved in quaternization reactions.

One of the most important reactions involving aminoketones is the Mannich reaction, a three-component condensation that forms a C-C bond and introduces an aminomethyl group. While this compound is itself a product of a Mannich-type reaction, it can also serve as a substrate for further synthetic elaborations. Its structural motif is found in various compounds of medicinal interest, highlighting the importance of amines as fundamental building blocks in the development of new therapeutic agents. wikipedia.orgnih.gov

Historical Perspectives on Butanone Derivatives and Amines in Chemical Research

The study of butanone and its derivatives has a rich history rooted in the development of industrial solvents and synthetic reagents. Butanone, also known as methyl ethyl ketone (MEK), is a widely used industrial solvent and has been a subject of chemical investigation for over a century. acs.orgwikipedia.org Its derivatives have found applications in various fields, from the production of polymers to the synthesis of fine chemicals. wikipedia.org The introduction of functional groups, such as an amino group, onto the butanone scaffold significantly expands its synthetic utility.

The use of amines in chemical research has evolved dramatically over time. Initially recognized for their basic properties, amines are now celebrated as versatile synthons, or synthetic building blocks, in the construction of complex organic molecules. acs.org The development of reactions like the Mannich reaction, first described by Carl Mannich in 1917, was a pivotal moment, demonstrating the power of amines in C-C bond formation. combi-blocks.com In recent decades, the focus has shifted towards the use of amines in asymmetric synthesis, leading to the development of chiral catalysts and auxiliaries for the enantioselective synthesis of pharmaceuticals and other valuable compounds. acs.org The continuous exploration of new reactions and applications involving amines underscores their enduring importance in modern chemical research.

Interactive Data Tables

Below are interactive tables detailing the chemical and physical properties of this compound and related compounds.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 16635-00-0 acs.org |

| Molecular Formula | C₁₂H₁₇NO acs.org |

| Molecular Weight | 191.27 g/mol sigmaaldrich.comst-andrews.ac.uk |

| InChI Key | QXXVHCSAINGHIK-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Physical Properties of Related Butanone Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Butan-2-one | C₄H₈O | 72.11 | 79.6 | 0.805 | 1.379 |

| 4-Phenyl-2-butanone | C₁₀H₁₂O | 148.20 | 235 | 0.989 | 1.512 researchgate.net |

| Methyl isobutyl ketone | C₆H₁₂O | 100.16 | 117-118 | 0.802 | 1.396 youtube.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[benzyl(methyl)amino]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-11(14)8-9-13(2)10-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXVHCSAINGHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558829 | |

| Record name | 4-[Benzyl(methyl)amino]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16635-00-0 | |

| Record name | 4-[Benzyl(methyl)amino]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyl Methyl Amino Butan 2 One

Established Synthetic Routes and Precursors

The traditional synthesis of 4-(benzyl(methyl)amino)butan-2-one relies on well-established chemical reactions that construct the molecule in a stepwise fashion. These methods prioritize reliability and the use of readily available starting materials.

Conventional Reaction Pathways to the Butanone Core

The butan-2-one skeleton is a common structural motif in organic chemistry, and its synthesis can be achieved through several conventional pathways. One of the most fundamental approaches is the aldol (B89426) condensation, where acetone (B3395972) can react with formaldehyde (B43269) to produce 4-hydroxybutan-2-one. This intermediate can then be further modified to yield the final product. Another classic method involves the oxidation of the corresponding secondary alcohol, butan-2-ol, though for producing a substituted butanone, a more elaborate precursor is necessary.

For instance, the synthesis of 4-phenylbutan-2-one, also known as benzylacetone, can be accomplished by the hydrogenation of benzylideneacetone (B49655) youtube.com. This highlights a common strategy where a carbon-carbon double bond is first formed via a condensation reaction, followed by reduction. Similarly, 4-hydroxy-2-butanone (B42824) can be synthesized from 1,3-butanediol (B41344) through an oxidation process catalyzed by agents like sodium tungstate (B81510) acs.org. These precursors, containing a reactive group at the 4-position, are ideal for the subsequent introduction of the amino moiety.

| Precursor | Synthetic Method | Product |

| Acetone and Formaldehyde | Aldol Condensation | 4-Hydroxybutan-2-one |

| Benzylideneacetone | Hydrogenation | 4-Phenylbutan-2-one youtube.com |

| 1,3-Butanediol | Oxidation | 4-Hydroxy-2-butanone acs.org |

Incorporation of Benzyl(methyl)amino Moieties

Once a suitable butanone precursor with a leaving group or a reactive site at the 4-position is obtained, the benzyl(methyl)amino group is introduced. Two primary and highly effective methods for this transformation are the Mannich reaction and reductive amination.

The Mannich reaction is a three-component condensation involving an enolizable ketone (like acetone), a non-enolizable aldehyde (like formaldehyde), and a secondary amine (N-benzylmethylamine). chemistrysteps.comwikipedia.org The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then reacts with the enol form of the ketone to yield the β-amino carbonyl compound, in this case, this compound. youtube.comchemistrysteps.comwikipedia.orgnih.gov

Reductive amination offers a versatile alternative. masterorganicchemistry.comorganic-chemistry.org This process can be performed in a direct, one-pot manner or in a stepwise fashion. A common approach involves reacting a ketone precursor, such as 4-halobutan-2-one or 4-hydroxybutan-2-one, with N-benzylmethylamine. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the final amine product. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for the iminium ion over the ketone. masterorganicchemistry.com Another route involves the reaction of N-benzylmethylamine with a suitable aldehyde, followed by reduction with agents like sodium borohydride (B1222165) in the presence of acetic acid. arkat-usa.org

| Reaction | Reactants | Key Features |

| Mannich Reaction | Acetone, Formaldehyde, N-Benzylmethylamine | Three-component condensation, forms β-amino ketone directly. chemistrysteps.comwikipedia.org |

| Reductive Amination | 4-Halobutan-2-one or 4-Hydroxybutan-2-one, N-Benzylmethylamine, Reducing Agent (e.g., NaBH₃CN) | Forms an iminium ion intermediate followed by reduction. masterorganicchemistry.comorganic-chemistry.org |

| Alkylation | 4-Halobutan-2-one, N-Benzylmethylamine | Nucleophilic substitution, can be prone to over-alkylation. researchgate.net |

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry has driven the development of more efficient, selective, and sustainable methods for the synthesis of complex molecules like this compound. These advanced strategies often employ catalysis to achieve high yields and selectivity under mild conditions.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the contemporary synthesis of aminoketones. Transition-metal catalysts are widely used for C-N bond formation. For example, ruthenium and iridium complexes have been shown to be effective for the reductive amination of ketones. pageplace.deorganic-chemistry.org The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by manganese or other transition metals, provides a green pathway for the N-alkylation of amines with alcohols, generating water as the only byproduct. researchgate.net

Organocatalysis has also emerged as a powerful tool. Chiral organocatalysts can facilitate the enantioselective addition of amines to unsaturated systems, offering a route to chiral aminoketones. researchgate.net

Transition-Metal-Free Methodologies

To circumvent the cost and potential toxicity associated with transition metals, researchers have developed innovative transition-metal-free synthetic routes. One notable example is the direct α-C-H amination of ketones using ammonium (B1175870) iodide (NH₄I) as a catalyst and sodium percarbonate as an oxidant. acs.orgacs.orgorganic-chemistry.orgnih.gov This method proceeds via a radical mechanism and allows for the coupling of a wide range of ketones and amines under mild conditions. acs.orgorganic-chemistry.org

Another approach involves visible-light-induced N-alkylation. For instance, anilines have been successfully alkylated with 4-hydroxybutan-2-one using visible light in the presence of ammonium bromide, avoiding the need for any metal catalysts, bases, or ligands. nih.gov Photodecarboxylative amination of redox-active esters with diazirines also presents a transition-metal-free option for forming C-N bonds under mild photochemical conditions. chemrxiv.org

| Strategy | Catalytic System/Reagents | Key Advantages |

| Direct α-C-H Amination | NH₄I / Sodium Percarbonate | Transition-metal-free, mild conditions, broad substrate scope. acs.orgorganic-chemistry.org |

| Visible-Light-Induced N-Alkylation | Visible Light / NH₄Br | Avoids metals, bases, and ligands; eco-friendly. nih.gov |

| Photodecarboxylative Amination | Photoactivators / Diazirines | Transition-metal-free, mild photochemical conditions. chemrxiv.org |

Stereoselective Synthesis Considerations

The carbon atom adjacent to the carbonyl group in this compound is a potential stereocenter, making stereoselective synthesis a key consideration for accessing specific enantiomers. Asymmetric Mannich reactions, often catalyzed by chiral organocatalysts like proline and its derivatives, can establish the stereochemistry at the β-position with high selectivity. wikipedia.org

The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, provides another robust strategy. The diastereoselective addition of organometallic reagents to these chiral imines allows for the controlled synthesis of enantioenriched amino ketones. nih.gov

Furthermore, biocatalysis offers a highly selective and environmentally benign approach. Engineered enzymes, including amine dehydrogenases (AmDH) and ketoreductases (KRED), can be employed for the asymmetric reductive amination of ketones or the stereoselective reduction of a carbonyl group, respectively, often with excellent enantioselectivity. nih.govnih.gov Dual-enzyme cascades have been developed for the synthesis of bichiral amino alcohols, demonstrating the power of biocatalysis in constructing multiple stereocenters with high precision. nih.gov

| Method | Approach | Outcome |

| Asymmetric Mannich Reaction | Chiral Organocatalysts (e.g., Proline) | Enantioselective formation of β-amino ketones. wikipedia.org |

| Chiral Auxiliaries | N-tert-Butanesulfinyl Imines | Diastereoselective synthesis of chiral amino ketones. nih.gov |

| Biocatalysis | Amine Dehydrogenases (AmDH), Ketoreductases (KRED) | Highly enantioselective synthesis of chiral amines and alcohols. nih.govnih.gov |

Reaction Conditions and Optimization Parameters

The synthesis of this compound, a β-amino ketone, is subject to optimization of various reaction parameters to enhance efficiency and yield. The key factors influencing the outcome of both Mannich and reductive amination reactions include the choice of solvent, the operating temperature and pressure, and the catalytic system employed.

Solvent Effects in Reaction Efficiency

The solvent plays a crucial role in the synthesis of β-amino ketones, influencing reactant solubility, reaction rates, and in some cases, the stereoselectivity of the reaction. The choice of an appropriate solvent can significantly impact the efficiency of the synthesis.

In Mannich-type reactions, a variety of solvents have been investigated. For the synthesis of β-amino esters, a related class of compounds, ethanol (B145695) has been shown to be an effective solvent at room temperature when using ammonium chloride as a catalyst. thieme-connect.com The polarity of the solvent can affect the stability of the intermediates, such as the iminium ion in the Mannich reaction, thereby influencing the reaction rate. In some cases, solvent-free conditions have also been proven effective, offering a greener alternative. organic-chemistry.org

The following table, derived from a study on the synthesis of β-amino carbonyl compounds, illustrates the impact of different solvents on the yield of a Mannich reaction. While not specific to this compound, it provides valuable insight into solvent effects on a similar transformation.

Table 1: Effect of Various Solvents on the Yield of a Mannich Reaction

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | H2O | 75 |

| 2 | EtOH | 92 |

| 3 | MeOH | 88 |

| 4 | THF | 65 |

| 5 | CH2Cl2 | 58 |

| 6 | Toluene (B28343) | 45 |

| 7 | n-Hexane | 30 |

| 8 | Solvent-free | 85 |

Data derived from an analogous Mannich reaction and is for illustrative purposes.

Temperature and Pressure Influences on Yield

Temperature is a critical parameter in chemical synthesis, directly affecting reaction kinetics. For the synthesis of β-amino ketones, an optimal temperature range is often sought to ensure a reasonable reaction rate without promoting side reactions or decomposition of reactants and products.

In the context of the Mannich reaction, heating is often necessary to drive the reaction to completion, with temperatures around 80 °C being commonly reported for the synthesis of certain β-amino ketones. nih.gov However, the optimal temperature can vary significantly depending on the specific reactants and catalyst used. For instance, some Mannich reactions can proceed efficiently at room temperature. nih.gov

The effect of temperature on the initial Mannich reaction step of a one-pot Mannich-Diels-Alder reaction is shown in the table below. This data, from a related system, demonstrates the general trend of increasing conversion with higher temperatures up to a certain point.

Table 2: Influence of Temperature on a Mannich-Type Reaction

| Entry | Temperature (°C) | Conversion (%) |

|---|---|---|

| 1 | 40 | 35 |

| 2 | 60 | 58 |

| 3 | 80 | 85 |

| 4 | 100 | 92 |

| 5 | 120 | 88 |

Data derived from an analogous Mannich-type reaction and is for illustrative purposes.

Pressure is a less commonly varied parameter in laboratory-scale Mannich reactions, which are typically conducted at atmospheric pressure. However, in industrial settings or for reactions involving gaseous reactants, pressure can become a significant factor. For reductive aminations utilizing hydrogen gas, the pressure of hydrogen is a key parameter that influences the rate of the reduction step. d-nb.infoabo.ficsic.es

Catalyst Loading and Co-catalyst Effects

The choice and loading of the catalyst are paramount in optimizing the synthesis of this compound. Both Mannich and reductive amination reactions can be catalyzed by a wide range of substances, including acids, bases, and metal complexes.

In Mannich reactions, both Brønsted and Lewis acids are commonly employed. For example, bismuth nitrate (B79036) has been used to efficiently catalyze the one-pot, three-component Mannich reaction of aromatic ketones, aldehydes, and amines at room temperature. researchgate.net The loading of the catalyst is a critical parameter to optimize, as a higher loading does not always translate to a better yield and can increase costs and complicate purification.

The effect of catalyst loading on a Mannich reaction is illustrated in the following table, based on a study using bismuth nitrate as a catalyst.

Table 3: Effect of Catalyst Loading on a Mannich Reaction

| Entry | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| 1 | 1 | 45 |

| 2 | 2 | 65 |

| 3 | 5 | 88 |

| 4 | 10 | 95 |

| 5 | 15 | 95 |

Data derived from an analogous Mannich reaction and is for illustrative purposes.

In reductive amination, the catalyst is typically a transition metal, such as palladium, platinum, or gold, on a solid support. d-nb.infoabo.ficsic.es The nature of the support can also have a significant effect on the catalyst's activity and selectivity. For the reductive amination of cyclohexanone (B45756) with benzylamine (B48309), gold supported on titania (TiO2) and ceria-titania (CeO2/TiO2) have shown good yields. d-nb.infoabo.ficsic.es

Co-catalysts are sometimes employed to enhance the rate or selectivity of a reaction. In some reductive aminations, a Lewis acid such as zinc chloride (ZnCl2) may be used as a co-catalyst to activate the carbonyl group towards imine formation. The presence of a co-catalyst can be crucial for achieving high yields, especially with less reactive substrates.

Chemical Reactivity and Reaction Mechanisms of 4 Benzyl Methyl Amino Butan 2 One

Reactions at the Ketone Functionality

The carbonyl group of the butan-2-one moiety is a key site for a variety of chemical transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Additions and Condensations

The ketone group in 4-(Benzyl(methyl)amino)butan-2-one is susceptible to nucleophilic addition reactions. The carbonyl carbon, being sp² hybridized and bonded to a more electronegative oxygen atom, carries a partial positive charge, making it an electrophilic center. masterorganicchemistry.comlibretexts.org Nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate where the carbon is rehybridized to sp³. masterorganicchemistry.com

Common nucleophilic addition reactions for ketones include the addition of organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi), which would lead to the formation of tertiary alcohols. For instance, reaction with a Grignard reagent would involve the nucleophilic addition of the carbanionic R group to the carbonyl carbon. libretexts.org Another important class of nucleophilic additions is the Wittig reaction, where a phosphonium (B103445) ylide is used to convert the ketone into an alkene. organic-chemistry.org

Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are also possible. For example, reaction with primary amines or their derivatives can form imines or related compounds.

Reductions to Alcohol Derivatives

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 4-(Benzyl(methyl)amino)butan-2-ol. This transformation is typically achieved using hydride-donating reducing agents.

A common and mild reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This nucleophilic attack results in the formation of an alkoxide intermediate, which is subsequently protonated, typically by a protic solvent like methanol (B129727) or ethanol (B145695) used in the reaction, to yield the alcohol.

| Reagent System | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) in Methanol/Ethanol | 4-(Benzyl(methyl)amino)butan-2-ol | Reduction |

Reactions Involving the Amine Moiety

The tertiary amine group, characterized by the nitrogen atom bonded to a methyl group, a benzyl (B1604629) group, and a butyl chain, also exhibits distinct reactivity.

Alkylation and Acylation Reactions

As a tertiary amine, the nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic. This allows it to react with electrophiles such as alkyl halides in a process known as N-alkylation. This reaction would result in the formation of a quaternary ammonium (B1175870) salt. wikipedia.org

Acylation of the amine is not possible as it is a tertiary amine and lacks the necessary proton for the reaction to proceed to a stable neutral product.

Dealkylation and Amine Transformations

The removal of one of the alkyl or benzyl groups from the nitrogen atom is a significant transformation. N-dealkylation of tertiary amines can be achieved through various chemical methods. nih.gov One of the most common methods for the removal of a benzyl group is through hydrogenolysis.

Another classical method for N-dealkylation is the von Braun reaction, which involves the use of cyanogen (B1215507) bromide (BrCN) followed by hydrolysis to yield the secondary amine. nih.gov

Hydrogenation and Hydrogenolysis Reactions

Catalytic hydrogenation is a versatile method that can affect both the benzyl group and potentially the ketone functionality of this compound.

The most significant application of hydrogenation for this molecule is hydrogenolysis of the N-benzyl group. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov The benzyl group is cleaved from the nitrogen atom, resulting in the formation of toluene (B28343) and the corresponding secondary amine, 4-(methylamino)butan-2-one. This debenzylation can also be facilitated by the addition of an acid. nih.gov

Simultaneously, under certain hydrogenation conditions, the ketone group can also be reduced to a secondary alcohol. The choice of catalyst and reaction conditions can influence the selectivity of these reductions. For instance, some catalysts might favor debenzylation without affecting the ketone, while others might lead to the reduction of both functional groups.

| Reagent System | Product(s) | Reaction Type |

| H₂, Pd/C | 4-(Methylamino)butan-2-one and Toluene | Hydrogenolysis (Debenzylation) |

| H₂, Raney Nickel | 4-(Benzyl(methyl)amino)butan-2-ol | Hydrogenation (Ketone Reduction) |

Catalytic Hydrogenation for Amine Cleavage

The cleavage of the N-benzyl group in this compound is a key transformation, often accomplished through catalytic hydrogenation. This process, also known as hydrogenolysis, involves the rupture of the carbon-nitrogen bond with the addition of hydrogen. The benzyl group is a commonly employed protecting group for amines in organic synthesis due to its stability under various reaction conditions and its relatively straightforward removal by catalytic hydrogenation. google.com

The reaction is typically carried out in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). google.com Other catalysts such as platinum or nickel (e.g., Raney nickel) can also be utilized. libretexts.org The reaction is performed under a hydrogen gas atmosphere, and the choice of solvent can influence the reaction rate and selectivity. researchgate.net

The general equation for the catalytic hydrogenation of this compound is as follows:

C₁₂H₁₇NO + H₂ --(Catalyst)--> C₅H₁₁NO + C₇H₈

This reaction results in the formation of 4-methylaminobutan-2-one and toluene. The efficiency of the cleavage is dependent on several factors, including the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and the solvent used.

Formation of 4-Methylaminobutan-2-one via Hydrogenolysis

The primary product of the hydrogenolysis of this compound is 4-methylaminobutan-2-one. nih.gov This reaction effectively debenzylates the tertiary amine, yielding a secondary amine. The process is a reductive cleavage of the N-benzyl bond.

The hydrogenolysis of N-benzyl amines is a well-established synthetic methodology. researchgate.net The reaction proceeds via the adsorption of the benzylamine (B48309) onto the surface of the metal catalyst, followed by the addition of hydrogen. libretexts.org The benzyl group is selectively cleaved due to the relative weakness of the benzylic C-N bond and the stability of the resulting toluene molecule.

Below is a table summarizing the typical conditions for the hydrogenolysis of N-benzyl amines, which are applicable to the transformation of this compound.

| Parameter | Typical Conditions | Reference |

| Catalyst | Palladium on Carbon (Pd/C), Platinum dioxide (PtO₂), Raney Nickel | libretexts.orgacs.org |

| Hydrogen Source | Hydrogen gas (H₂) | libretexts.org |

| Solvent | Ethanol, Methanol, Ethyl acetate | libretexts.org |

| Temperature | Room temperature to moderate heating | google.com |

| Pressure | Atmospheric pressure to several bars | google.com |

Mechanistic Investigations of Key Transformations

Proposed Reaction Mechanisms

The precise mechanism for the catalytic hydrogenation of this compound has not been explicitly detailed in the literature. However, a plausible mechanism can be proposed based on established principles of N-benzylamine hydrogenolysis on metal catalysts. libretexts.orgacs.org

The reaction is believed to proceed through the following key steps:

Adsorption of Reactants: Both hydrogen gas and the this compound molecule adsorb onto the surface of the catalyst (e.g., Pd/C). The hydrogen molecule dissociates into atomic hydrogen on the metal surface.

Formation of a Surface Intermediate: The nitrogen atom of the amine and the aromatic ring of the benzyl group interact with the catalyst surface.

Hydrogenolysis of the C-N Bond: The adsorbed hydrogen atoms attack the benzylic carbon-nitrogen bond. This is the key bond-breaking step. It is proposed that this can occur in a stepwise or concerted manner.

Formation of Products: The cleavage of the C-N bond leads to the formation of a surface-bound methylaminobutan-2-one fragment and a benzyl fragment.

Desorption of Products: The resulting 4-methylaminobutan-2-one and toluene molecules desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.

This proposed mechanism is consistent with the observed products and the general understanding of heterogeneous catalytic hydrogenation. libretexts.org

Intermediates and Transition States Analysis

Direct experimental observation of intermediates and transition states in heterogeneous catalysis is challenging. However, computational studies on similar systems provide insights into the likely species involved. researchgate.net

For the hydrogenolysis of N-benzylamines, the key intermediate is the species adsorbed on the catalyst surface. The transition state for the C-N bond cleavage is thought to involve the interaction of the benzylic carbon and the nitrogen atom with the catalyst surface, weakening the bond and facilitating its rupture by the adsorbed hydrogen.

The analysis of reaction kinetics can also provide information about the rate-determining step. For instance, in the hydrogenolysis of benzylamine, the reaction can exhibit different kinetic orders depending on the reaction conditions, suggesting changes in the surface coverage and the rate-limiting step. acs.org

A simplified representation of the proposed intermediates in the hydrogenolysis of this compound is presented below:

| Species | Description |

| This compound (adsorbed) | The reactant molecule is physically or chemically adsorbed onto the catalyst surface. |

| [C₁₂H₁₇NO-Catalyst] Complex | An intermediate where the reactant is bound to the active sites of the catalyst. |

| [C₅H₁₀NO-Catalyst] + [C₇H₇-Catalyst] | Surface-bound fragments after the cleavage of the C-N bond. |

| 4-Methylaminobutan-2-one (adsorbed) | The product molecule adsorbed on the catalyst surface before desorption. |

| Toluene (adsorbed) | The co-product molecule adsorbed on the catalyst surface before desorption. |

Further detailed mechanistic studies, potentially employing advanced spectroscopic techniques and computational modeling, would be necessary to fully elucidate the intricate details of the intermediates and transition states for the hydrogenolysis of this compound.

Derivatization Strategies and Synthesis of Analogues Based on 4 Benzyl Methyl Amino Butan 2 One

Structural Modifications of the Butanone Backbone

The butanone core of 4-(benzyl(methyl)amino)butan-2-one offers several sites for structural modification. The length of the carbon chain can be altered, and the linear structure can be constrained through cyclization reactions, introducing conformational rigidity and new chemical functionalities.

Chain Extension and Shortening Reactions

Analogous chain extension could be achieved through reactions such as the Wittig or Horner-Wadsworth-Emmons reaction at the ketone position, followed by reduction and further synthetic steps. Conversely, chain shortening could be approached through oxidative cleavage or rearrangement reactions of suitable precursors.

Cyclization Pathways

Introducing cyclic constraints into the butanone backbone can significantly impact the molecule's conformational flexibility and orientation of functional groups. Various cyclization strategies, demonstrated on analogous structures, can be proposed for this compound and its derivatives.

One potential pathway involves intramolecular cyclization. For example, amino acid-derived diazoketones have been successfully cyclized to form 1,3-oxazinane-2,5-diones under Brønsted acid catalysis, a metal-free and environmentally friendly method. frontiersin.org A similar strategy could be envisioned for a suitably modified derivative of this compound. Domino reactions, such as the alkylation-cyclization of propargyl bromides with thioureas, offer another efficient route to heterocyclic systems like 2-aminothiazoles. organic-chemistry.org This type of reaction, often performed under microwave irradiation, provides rapid access to complex bicyclic analogues. organic-chemistry.org

Furthermore, multicomponent domino cyclization reactions, such as those involving ethyl trifluoropyruvate, methyl ketones, and amino alcohols, have been used to synthesize bicyclic γ-lactams. mdpi.com These reactions proceed through a sequential domino process, often starting with an aldolization step, to create complex heterocyclic structures like tetrahydropyrrolo[2,1-b]oxazacycles. mdpi.com

Table 1: Potential Cyclization Strategies and Resulting Heterocycles

| Starting Material Type | Reagents/Conditions | Resulting Cyclic Structure |

|---|---|---|

| Amino acid-derived diazoketone | Silica-supported HClO₄, Methanol (B129727) | 1,3-Oxazinane-2,5-dione |

| Propargyl bromide & Thiourea | Microwave irradiation | 2-Aminothiazole |

| 4-(2-aminoanilino)-2-benzylthiopyrimidine | CS₂ in base | 1-(2-benzylthiopyrimidin-4-yl)-2-thiobenzimidazole |

Modifications of the N-Benzyl-N-methylamino Group

The tertiary amine portion of the molecule, featuring both benzyl (B1604629) and methyl substituents, is a prime target for derivatization. Modifications can be made to the aromatic benzyl ring or by replacing the alkyl groups on the nitrogen atom.

Substitutions on the Benzyl Ring

Placing substituents on the benzyl group's aromatic ring is a classic strategy in medicinal chemistry to fine-tune electronic and steric properties. Studies on structurally related N'-benzyl 2-amino-3-methylbutanamide (B3250160) have shown that the biological activity is sensitive to substituents at the 4'-position of the benzyl ring. nih.govacs.org The research indicated that electron-withdrawing groups, such as halogens, tended to retain or improve activity, whereas electron-donating groups led to a decrease in activity. nih.govacs.org

A broad range of substituted analogues can be synthesized by starting with appropriately substituted benzylamines or benzyl halides. For example, the synthesis of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives has been accomplished using various substituted benzyl azides, which are in turn prepared from the corresponding substituted benzyl bromides. rsc.org Similarly, the synthesis of alkyl (α-alkylamino-arylmethyl-)phenyl phosphinates has been achieved using a variety of substituted benzaldehydes, showcasing the versatility of incorporating different functional groups onto the aromatic ring. mdpi.com

Table 2: Examples of Benzyl Ring Substitutions in Analogous Compounds

| Parent Compound Class | Substituent Example | Observation/Application | Reference |

|---|---|---|---|

| (R)-N'-Benzyl 2-amino-3-methylbutanamide | 3-Fluoro | Improved anticonvulsant activity | nih.govacs.org |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | 4-Chloro, 4-Fluoro | Screened for cytotoxic activity | rsc.org |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | 2-Chloro, 4-Nitro | Evaluated as MAO inhibitors | mdpi.com |

Alterations of the Amine Alkyl Groups

The N-methyl and N-benzyl groups can be replaced with a wide variety of other alkyl or arylalkyl substituents to explore changes in lipophilicity, steric bulk, and basicity. This can be achieved through standard N-alkylation reactions using different alkyl halides or through reductive amination protocols involving different aldehydes or ketones.

Examples from public chemical databases and literature show related structures where the N-benzyl group is replaced by other moieties. For instance, the compound 4-[2-cyclobutylethyl(methyl)amino]butan-2-one is a known analogue where a cyclobutylethyl group takes the place of the benzyl group. nih.gov In other research, different primary amines like butylamine (B146782) and propylamine (B44156) have been used to synthesize aza-Pudovik reaction products, demonstrating the ease of varying the N-substituent. mdpi.com Further synthetic strategies have involved replacing a piperidine (B6355638) ring with a piperazine, altering the nature of the heterocyclic amine. unisi.it These examples highlight the synthetic flexibility in modifying the amine substituent to create a broad spectrum of analogues.

Synthesis of Related Functionalized Compounds

Beyond direct derivatization, the core structure of this compound serves as a template for the synthesis of more complex functionalized compounds. The ketone functionality can be transformed into other groups, such as hydroxyls, oximes, or amides, which can then be further elaborated.

For example, research on GABA transporter inhibitors has led to the synthesis of 4-hydroxy- and 4-aminobutanamide (B1198625) derivatives. nih.gov In these compounds, the ketone is effectively replaced by hydroxyl or amino groups, and the terminal amine is part of a more complex moiety. The synthesis of these compounds often involves N-alkylation followed by transformations like hydrazinolysis and acetylation. nih.gov

The ketone can also serve as a handle for more complex transformations. A Baeyer-Villiger type oxidation of a related unsaturated ketone, 3-methyl-4-phenyl-but-3-en-2-one, using a peracid leads to the formation of a phenylacetone (B166967) enol acetate, which can be hydrolyzed to the corresponding ketone. sciencemadness.org This demonstrates how the butanone structure can be a precursor to different carbonyl compounds. Furthermore, the synthesis of 4-(3-aminophenyl)butan-2-one (B8761443) from (E)-4-(3-nitrophenyl)but-3-en-2-one via catalytic hydrogenation shows a method to introduce functionality on a phenyl ring that replaces the N-benzyl group, creating a different class of analogue.

Preparation of Amine-Ketone Hybrids

The synthesis of this compound itself can be achieved through established methodologies for the formation of β-amino ketones. One of the most common approaches is the Mannich reaction, a three-component condensation involving a ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govrsc.org In the context of this compound, this would typically involve the reaction of acetone (B3395972) (as the enolizable ketone), formaldehyde (B43269), and N-methylbenzylamine.

Alternatively, aza-Michael additions represent another efficient route. rsc.orgorganic-chemistry.org This method involves the conjugate addition of an amine to an α,β-unsaturated ketone. For the synthesis of the title compound, this would entail the reaction of N-methylbenzylamine with methyl vinyl ketone. google.com

The presence of both an amine and a ketone in this compound allows for the creation of hybrid molecules that incorporate additional functionalities. These hybrids can be designed to explore new chemical spaces and to develop compounds with specific biological or material properties.

Table 1: Potential Synthetic Routes to this compound

| Route | Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Mannich Reaction | Acetone | Formaldehyde | N-methylbenzylamine | This compound |

| aza-Michael Addition | Methyl vinyl ketone | N-methylbenzylamine | This compound |

Derivatives with Enhanced Synthetic Utility

The strategic modification of this compound can yield derivatives with enhanced utility in further synthetic transformations. These modifications can be targeted at the amino group, the benzyl moiety, or the ketone functionality.

One key derivatization strategy is N-debenzylation . The benzyl group is a common protecting group for amines, and its removal can be achieved through catalytic hydrogenation. acs.org This process would yield 4-(methylamino)butan-2-one, a secondary amine that is now available for a wide range of subsequent reactions, such as acylation, alkylation, or arylation, to introduce diverse substituents at the nitrogen atom. This significantly expands the range of accessible analogues.

Modifications can also be made to the aromatic ring of the benzyl group . Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce substituents onto the phenyl ring, thereby altering the electronic properties and steric profile of the molecule. Such modifications can be crucial for tuning the biological activity or material properties of the resulting analogues.

The ketone functionality offers another site for derivatization. It can undergo reduction to the corresponding secondary alcohol, 4-(benzyl(methyl)amino)butan-2-ol, which can then be used in esterification or etherification reactions. The ketone can also be a site for the introduction of new carbon-carbon bonds through reactions such as the Wittig reaction to form alkenes, or aldol (B89426) condensations to create more complex carbon skeletons.

The combination of these derivatization strategies allows for the generation of a vast library of analogues from the parent compound, this compound. These derivatives, with their varied structural features, hold potential for a wide range of applications, underscoring the importance of this β-amino ketone as a versatile synthetic intermediate.

Table 2: Plausible Derivatization Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type | Potential Utility |

| N-Debenzylation | H₂, Pd/C | Secondary amine (4-(methylamino)butan-2-one) | Intermediate for N-alkylation/acylation |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitrobenzyl derivative | Precursor for further functionalization |

| Ketone Reduction | NaBH₄ | Amino alcohol | Intermediate for esterification/etherification |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene derivative | Introduction of C=C bond |

Computational and Theoretical Studies on 4 Benzyl Methyl Amino Butan 2 One

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the electronic properties of molecules from first principles. For a molecule like 4-(Benzyl(methyl)amino)butan-2-one, these calculations could provide profound insights into its reactivity, stability, and spectroscopic characteristics.

An electronic structure analysis would involve solving the time-independent Schrödinger equation for the molecule. Methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory would be employed to determine the ground-state electron density. From this, one could derive crucial properties such as the distribution of electron density, electrostatic potential maps, and atomic charges. For instance, an electrostatic potential map would likely show regions of negative potential around the oxygen atom of the ketone group and the nitrogen atom, indicating their roles as centers of nucleophilicity.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value | Method |

| Dipole Moment | ~2.5 - 3.5 D | DFT/B3LYP/6-31G |

| Ionization Potential | ~8.0 - 9.0 eV | Koopmans' Theorem (HF) |

| Electron Affinity | ~0.5 - 1.5 eV | DFT/B3LYP/6-31G |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. They are not based on actual calculations for this compound.

Molecular Orbital (MO) theory would be applied to understand the nature of the chemical bonds and the electronic transitions within the molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap would suggest higher reactivity. The spatial distribution of the HOMO would likely be concentrated on the electron-rich amino and phenyl groups, while the LUMO would be centered on the electron-deficient carbonyl group.

Conformational Analysis and Energy Landscapes

The flexibility of the butyl chain and the benzyl (B1604629) group in this compound means it can exist in numerous conformations.

To explore the conformational space, a potential energy surface (PES) scan would be performed. This involves systematically changing key dihedral angles (e.g., around the C-C and C-N bonds of the butane (B89635) chain) and calculating the energy at each point. This mapping would reveal the energy barriers between different conformations and identify the most stable, low-energy structures.

From the PES, various stable conformational isomers (conformers) could be identified. The relative stability of these conformers would be determined by their calculated Gibbs free energies. It is expected that conformers that minimize steric hindrance between the bulky benzyl group and the rest of the molecule would be the most stable. For example, an extended or anti-periplanar arrangement of the backbone would likely be lower in energy than a syn-periplanar or eclipsed conformation.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Anti (Extended) | ~180° | 0.0 (Reference) |

| Gauche 1 | ~60° | 1.5 - 2.5 |

| Gauche 2 | ~-60° | 1.5 - 2.5 |

| Eclipsed | ~0° | > 5.0 (Transition State) |

Note: This table presents a simplified, hypothetical scenario. A full analysis would involve multiple dihedral angles.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling could be used to investigate potential chemical reactions involving this compound. For example, one could model its synthesis, degradation, or metabolism. This involves locating the transition state structures for each reaction step and calculating the activation energies. This data provides a detailed, step-by-step understanding of the reaction mechanism. For instance, the mechanism of its formation via reductive amination of a precursor diketone could be computationally explored to optimize reaction conditions.

Transition State Computations

Transition state theory is a cornerstone of understanding chemical reactivity, and computational methods are pivotal in identifying and characterizing the high-energy transition state structures that govern reaction rates. For a compound such as this compound, which is a β-amino ketone, a likely synthetic route would be the Mannich reaction. This reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a ketone.

While no specific transition state computations for the synthesis of this compound have been reported, studies on analogous Mannich reactions demonstrate the approach. researchgate.netcomporgchem.com Computational chemists would typically use methods like Density Functional Theory (DFT) to model the reaction. comporgchem.com The process involves:

Locating Stationary Points: Identifying the geometries of the reactants, products, and intermediates.

Transition State Searching: Employing algorithms to find the saddle point on the potential energy surface that connects reactants to products. This is the transition state.

Frequency Analysis: Performing calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the formation of this compound, computational studies could, for example, elucidate the transition state for the reaction between an iminium ion (formed from N-methylbenzylamine and an aldehyde) and the enol or enolate of butan-2-one. The calculated energy barrier of this transition state would be crucial in predicting the reaction's feasibility and rate. Modern machine learning approaches are also emerging to predict transition state structures more rapidly, which could be applied to reactions involving this compound in the future. mit.edu

Reaction Coordinate Analysis

Once a transition state is located, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, is performed. This analysis maps the entire reaction pathway from the transition state down to the reactants and products, providing a detailed view of the geometric and energetic changes throughout the chemical transformation.

For this compound, an IRC analysis of its formation via a Mannich-type reaction would reveal:

The precise sequence of bond-forming and bond-breaking events.

The existence of any intermediates along the reaction pathway.

Such analyses have been instrumental in understanding the stereoselectivity of similar reactions by comparing the energy profiles of different diastereomeric pathways. comporgchem.comresearchgate.net

Spectroscopic Data Prediction and Validation

Computational methods are also extensively used to predict spectroscopic data, which can be a powerful tool for structure verification and analysis.

Computational Prediction of NMR and IR Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. The process generally involves:

Conformational Search: Identifying the low-energy conformations of the molecule, as the observed spectrum is a Boltzmann-weighted average of the spectra of individual conformers.

Geometry Optimization: Optimizing the geometry of each significant conformer using a suitable level of theory.

NMR Shielding Calculation: Calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbital (GIAO).

Chemical Shift Prediction: Referencing the calculated shielding constants to a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

For this compound, one would expect characteristic signals for the benzyl, methyl, and butanone moieties. Computational predictions could help in assigning these signals, especially in complex regions of the spectrum. github.io

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule and their corresponding intensities. This involves:

Geometry Optimization: Finding the minimum energy structure of the molecule.

Frequency Calculation: Computing the second derivatives of the energy with respect to the atomic coordinates to obtain the vibrational modes and their frequencies.

For this compound, the most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretch of the ketone group, typically appearing around 1715 cm⁻¹. fiveable.melibretexts.org Computational analysis could predict the exact position of this peak and other characteristic vibrations, such as C-H stretches of the aromatic ring and aliphatic chains, and C-N stretches.

Comparison with Experimental Spectroscopic Data

A critical step in computational studies is the validation of the theoretical models by comparing the predicted data with experimental results. To date, no published experimental NMR or IR spectra for this compound are readily available.

However, if experimental data were to be obtained, the comparison would proceed as follows:

NMR Data Comparison:

The predicted chemical shifts would be plotted against the experimental values. A good correlation, ideally with a slope close to 1 and a high R² value, would validate the computational model and the structural assignment.

Table 1: Hypothetical ¹H NMR Data Comparison for this compound

| Proton Environment | Expected Experimental Shift (ppm) | Computationally Predicted Shift (ppm) |

| Aromatic (C₆H₅) | ~7.2-7.4 | Data not available |

| Benzyl CH₂ | Data not available | Data not available |

| N-Methyl (CH₃) | Data not available | Data not available |

| CH₂ (next to N) | Data not available | Data not available |

| CH₂ (next to C=O) | Data not available | Data not available |

| Ketone CH₃ | ~2.1 | Data not available |

IR Data Comparison:

The calculated vibrational frequencies are often systematically scaled to account for anharmonicity and other method-inherent approximations. The scaled theoretical spectrum would then be compared with the experimental IR spectrum.

Table 2: Hypothetical IR Data Comparison for this compound

| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Computationally Predicted Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | ~1715 | Data not available |

| C-H Stretch (Aromatic) | ~3000-3100 | Data not available |

| C-H Stretch (Aliphatic) | ~2850-3000 | Data not available |

| C-N Stretch | ~1180-1360 | Data not available |

The agreement between the predicted and experimental peak positions and relative intensities would confirm the structure of the synthesized molecule.

Analytical Methodologies for Research Purity and Structural Elucidation of 4 Benzyl Methyl Amino Butan 2 One

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for assessing the purity of 4-(Benzyl(methyl)amino)butan-2-one and quantifying its presence in a mixture. The choice of technique depends on the compound's volatility and polarity.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Given its molecular weight, this compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.

For a compound of this nature, a typical GC method would involve a non-polar or medium-polarity capillary column. The selection of the column is critical; a standard column like a DB-5 (5% phenyl-methylpolysiloxane) is often suitable for separating a wide range of organic molecules. The tertiary amine and ketone functional groups influence its retention behavior. Method parameters would be optimized to achieve good peak shape and resolution from any potential impurities or starting materials. In some cases, derivatization might be employed to improve thermal stability and chromatographic performance, although it may not be strictly necessary for this compound. For instance, in the analysis of other compounds containing active hydrogens like benzyl (B1604629) alcohol, derivatization is used to create a more stable, high-molecular-mass derivative that is less volatile and free from interferences. nih.gov

Table 1: Predicted Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5) | Separation of analytes based on boiling point and polarity. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C, hold 5 min | Separates compounds with varying boiling points. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimizes separation efficiency and analysis time. |

| Detector | Mass Spectrometer (MS) | Provides mass information for structural identification. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |

Liquid Chromatography (LC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile alternative to GC, particularly for compounds that may have lower volatility or thermal sensitivity. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The amine group in the molecule means its retention will be pH-dependent. At acidic pH, the amine will be protonated, making the molecule more polar and resulting in earlier elution. At neutral or basic pH, the free base is less polar and will be retained more strongly on the column. Method development often involves screening different mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with water) and pH modifiers (e.g., formic acid, or ammonium (B1175870) acetate) to achieve optimal separation. Analysis of similar structures, such as 2-Benzyl-2-(dimethylamino)-1-[4-(morpholin-4-yl)phenyl]butan-1-one, successfully utilizes a C18 column with a mobile phase of acetonitrile and water containing an acid modifier. sielc.comnih.gov

Table 2: Typical Liquid Chromatography (LC) Conditions

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column for separating moderately polar compounds. |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape and ensures the amine is protonated. |

| Gradient | Start at 10% B, ramp to 95% B over 15 minutes | Elutes compounds across a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

| Detector | UV at 254 nm (for the benzyl group) or Mass Spectrometer (LC-MS) | UV detection is common for aromatic compounds; MS provides higher specificity. |

Spectroscopic Characterization in Research

Spectroscopy provides detailed information about the molecular structure, connectivity, and mass of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. The molecular formula C₁₂H₁₇NO corresponds to a monoisotopic mass of approximately 191.13 g/mol . aablocks.com In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 191.

The fragmentation pattern is highly predictable. The most characteristic fragment would arise from the stable benzyl cation or the tropylium (B1234903) ion at m/z 91, formed by cleavage of the bond between the benzylic carbon and the nitrogen atom. Other significant fragmentation pathways would include alpha-cleavage adjacent to the ketone and the amine.

Table 3: Predicted Mass Spectral Fragmentation of this compound

| m/z (charge-to-mass ratio) | Proposed Fragment Ion | Formula | Comments |

|---|---|---|---|

| 191 | [M]⁺ (Molecular Ion) | [C₁₂H₁₇NO]⁺ | Parent ion peak. |

| 176 | [M - CH₃]⁺ | [C₁₁H₁₄NO]⁺ | Loss of a methyl group from the nitrogen or ketone. |

| 148 | [M - C₂H₃O]⁺ | [C₁₀H₁₄N]⁺ | Loss of an acetyl radical. |

| 134 | [C₉H₁₂N]⁺ | [C₉H₁₂N]⁺ | Cleavage of the C-C bond between C2 and C3. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Base Peak . Benzylic cleavage to form the stable tropylium ion. |

| 72 | [C₄H₁₀N]⁺ | [C₄H₁₀N]⁺ | Cleavage of the C-C bond between C3 and C4. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR would be used to provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons of the benzyl group would appear in the range of 7.2-7.4 ppm. The benzylic protons (-CH₂-Ph) would likely be a singlet around 3.5-3.6 ppm. The protons on the butane (B89635) chain would appear as triplets, and the methyl groups on the nitrogen and adjacent to the ketone would be singlets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would confirm the carbon skeleton. A key signal would be the carbonyl carbon of the ketone, expected to be downfield around 208 ppm. The aromatic carbons would appear between 127-139 ppm, and the aliphatic carbons would be found upfield.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| C=O | - | ~208 | - | - |

| Ar-C (quaternary) | - | ~139 | - | - |

| Ar-CH | ~7.2 - 7.4 | ~127 - 129 | Multiplet | 5H |

| Ph-CH₂-N | ~3.55 | ~62 | Singlet | 2H |

| N-CH₂-CH₂ | ~2.55 | ~56 | Triplet | 2H |

| CO-CH₂-CH₂ | ~2.75 | ~46 | Triplet | 2H |

| N-CH₃ | ~2.25 | ~42 | Singlet | 3H |

| CO-CH₃ | ~2.15 | ~30 | Singlet | 3H |

Note: Predicted values are estimates and may vary based on solvent and other experimental conditions. The detailed analysis of these spectra, including coupling constants in ¹H NMR and definitive assignments from 2D NMR experiments (like COSY and HSQC), would unequivocally confirm the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, creating a unique spectral fingerprint. The IR spectrum of this compound is characterized by the presence of several key functional groups: a ketone, a tertiary amine, and a monosubstituted aromatic ring.

The most prominent absorption band is expected to be from the carbonyl (C=O) group of the ketone. For saturated aliphatic ketones, this stretching vibration typically appears as a strong, sharp peak around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The presence of a tertiary amine is confirmed by the absence of N-H stretching vibrations, which are typically found between 3300 and 3500 cm⁻¹ for primary and secondary amines. rockymountainlabs.comorgchemboulder.com However, the C-N stretching vibration of the tertiary amine will be present, with absorptions for aliphatic amines appearing in the 1250-1020 cm⁻¹ region. orgchemboulder.comwikieducator.org

The benzyl group gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. libretexts.org The characteristic C=C stretching vibrations of the benzene (B151609) ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, monosubstituted benzene rings exhibit strong C-H out-of-plane bending vibrations, which are valuable for confirming the substitution pattern. These typically appear between 770-710 cm⁻¹ and near 690 cm⁻¹. spectroscopyonline.comquimicaorganica.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Ketone C=O | Stretch | ~1715 | Strong |

| Aromatic C=C | Ring Stretch | 1600, 1580, 1500, 1450 | Medium to Weak, Sharp |

| Aliphatic C-N | Stretch | 1250 - 1020 | Medium to Weak |

| Aromatic C-H | Out-of-Plane Bend | 770 - 710 and ~690 | Strong |

Raman Micro-spectroscopy for Chemical Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud. This makes it particularly useful for identifying non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy provides a distinct "chemical fingerprint," which is invaluable for identification and purity assessment. The aromatic ring of the benzyl group gives rise to strong Raman signals. The ring-breathing vibration, a symmetric expansion and contraction of the entire ring, produces a particularly intense and characteristic peak, often around 1000 cm⁻¹. nih.govresearchgate.net Other aromatic ring stretching vibrations are also prominent. aip.org

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Ketone C=O | Stretch | ~1715 | Medium |

| Aromatic C=C | Ring Stretch | ~1600, ~1585 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic C-H | In-Plane Bend | ~1030 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. msu.edu

In this compound, there are two primary chromophores: the benzene ring and the carbonyl group. The benzene ring exhibits strong absorptions due to π → π* transitions of its conjugated system. uzh.ch For a monosubstituted benzene ring, these typically result in a strong absorption band around 204 nm and a weaker, fine-structured band around 255 nm. libretexts.orgdocbrown.info

The carbonyl group of the ketone gives rise to a weak absorption at a longer wavelength, typically around 270-300 nm. masterorganicchemistry.com This is due to a symmetry-forbidden n → π* transition, where a non-bonding electron from the oxygen atom is promoted to the anti-bonding π* orbital of the carbonyl group. priyamstudycentre.commotionmantra.com Because the carbonyl group and the benzene ring are not in conjugation (they are separated by methylene (B1212753) groups), their absorptions are expected to be largely independent of each other.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Benzene Ring | π → π* | ~204 | High (~8000) |

| Benzene Ring | π → π* (fine structure) | ~255 | Low (~200) |

| Ketone (C=O) | n → π* | ~280 | Very Low (~20) |

Advanced Analytical Techniques

Beyond standard spectroscopic methods, advanced analytical techniques offer deeper insights into the molecular structure and can be used for sensitive detection and analysis.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) Coupled with Thin Liquid Membrane Extraction

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal preparation. nih.gov In DESI, a charged solvent spray is directed onto a surface, where it desorbs and ionizes analytes that are then drawn into a mass spectrometer for analysis. nih.gov This technique is known for its speed and has been applied to a wide range of analyses, including pharmaceuticals and biological tissues. acs.org

Coupling DESI-MS with a pre-concentration or separation step like thin liquid membrane extraction can enhance sensitivity and selectivity. Thin liquid membrane extraction involves the use of a supported liquid membrane to selectively extract analytes from a sample matrix into a small volume of acceptor solution. This extract can then be deposited onto a surface for subsequent DESI-MS analysis. This combination allows for the selective isolation and concentration of this compound from complex mixtures, followed by its rapid and sensitive detection and identification based on its mass-to-charge ratio.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles. youtube.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its chemical structure and connectivity. The analysis would also reveal the molecule's conformation in the solid state and how individual molecules pack together through intermolecular forces, such as van der Waals interactions. This information is crucial for understanding its physical properties and for computational modeling studies.

Table 4: Representative X-ray Crystallographic Data for a Molecular Compound

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₂H₁₇NO |

| Formula Weight | The mass of one mole of the compound. | 191.27 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 10.5, b = 5.8, c = 20.2 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 95.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 1220 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | 0.045 |

Synthetic Utility and Applications of 4 Benzyl Methyl Amino Butan 2 One in Organic Chemistry

Building Block in Complex Molecule Synthesis

4-(Benzyl(methyl)amino)butan-2-one is a versatile organic compound whose bifunctional nature, incorporating both a ketone and a tertiary amine, makes it a valuable building block in the synthesis of more complex molecular architectures. Its structural features allow for a variety of chemical transformations, rendering it a useful intermediate in the construction of diverse molecular scaffolds.

Role in C(sp3)-Rich Molecule Synthesis

The synthesis of molecules rich in sp3-hybridized carbon centers is a significant focus in medicinal chemistry, as increased three-dimensionality is often correlated with improved biological activity and more favorable physicochemical properties. While specific documented examples of the direct use of this compound in the synthesis of C(sp3)-rich molecules are not prevalent in publicly available literature, its structure lends itself to such applications. The ketone functionality can be subjected to nucleophilic addition or reduction to introduce new stereocenters. Subsequent manipulation of the amino group and the benzyl (B1604629) substituent can further increase the sp3 character of the resulting molecule.

For instance, the carbonyl group can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. The resulting hydroxyl group can then direct further synthetic transformations. Similarly, stereoselective reduction of the ketone can yield a chiral alcohol, introducing a key stereocenter into the molecular framework.

Illustrative Transformation for C(sp3)-Rich Synthesis

| Reactant | Reagent | Product | Potential C(sp3) Centers |

| This compound | 1. CH₃MgBr, Et₂O2. H₂O | 4-(Benzyl(methyl)amino)-2-methylbutan-2-ol | C2, C4 |

| This compound | 1. NaBH₄, MeOH2. H₂O | 4-(Benzyl(methyl)amino)butan-2-ol | C2, C4 |

Precursor for Nitrogen-Containing Heterocycles

Gamma-aminoketones are well-established precursors for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. The presence of a ketone at the 2-position and a nitrogen atom at the 4-position in this compound makes it a suitable candidate for the formation of five-membered rings, such as pyrrolines or pyrrolidines, depending on the reaction conditions and subsequent transformations.

Intramolecular condensation between the amine and the ketone can lead to the formation of a cyclic iminium ion, which can then be trapped or further reacted. For example, under acidic conditions, an intramolecular Mannich-type reaction could potentially lead to the formation of a pyrrolinium salt. Alternatively, reductive amination conditions could yield a substituted pyrrolidine.

Plausible Heterocyclic Synthesis Routes

| Starting Material | Reaction Type | Potential Heterocyclic Product |

| This compound | Intramolecular Condensation (acid-catalyzed) | 1-Benzyl-1-methyl-5-methylenepyrrolidin-1-ium |

| This compound | Reductive Amination (e.g., NaBH₃CN) | 1-Benzyl-1,5-dimethylpyrrolidine |

Intermediate in the Synthesis of Agrochemicals

Aminoketone scaffolds are found in various biologically active molecules, including some agrochemicals. While specific pesticides or herbicides containing the this compound moiety are not widely documented, its structural motifs are relevant to the design of new agrochemical candidates. The combination of an aromatic ring, an amine, and a ketone offers multiple points for diversification to optimize biological activity and physicochemical properties for agricultural applications. For instance, aminoketone derivatives have been explored for their insecticidal and herbicidal properties.

Component in Material Chemistry Research

The application of this compound in material chemistry is an emerging area of research. Its potential lies in its ability to be incorporated into larger polymeric structures or to serve as a precursor for functional materials. The ketone and amine functionalities can be utilized for polymerization reactions or for grafting onto existing polymer backbones, thereby modifying the material's properties. For example, the amine group could be used to initiate ring-opening polymerizations, or the ketone could participate in condensation polymerizations. The benzyl group can also influence the material's properties, such as its thermal stability and solubility.

Ligand Precursor in Catalysis Research

The synthesis of novel ligands for metal-catalyzed reactions is a cornerstone of modern organic chemistry. This compound possesses the necessary functional groups to serve as a precursor for the synthesis of bidentate or potentially tridentate ligands.

Design and Synthesis of Metal Ligands

The ketone and the tertiary amine in this compound can act as donor atoms for coordination with a metal center. The molecule can be modified to enhance its ligation properties. For example, the ketone can be converted to an imine through condensation with a primary amine, creating an N,N'-bidentate ligand. Further functionalization of the benzyl group or the methyl group on the nitrogen could introduce additional donor atoms, leading to the formation of polydentate ligands. These ligands can then be complexed with various transition metals to generate catalysts for a range of organic transformations.

Hypothetical Ligand Synthesis

| Reactant | Reagent | Ligand Type | Potential Metal Coordination |

| This compound | Aniline, cat. H⁺ | N,N'-bidentate (imine-amine) | Pd, Cu, Ni |

| This compound | 2-Picolylamine, cat. H⁺ | N,N',N''-tridentate (imine-amine-pyridine) | Fe, Ru, Co |

No Direct Research Found on the Catalytic Activity of Ligands Derived from this compound

Despite a comprehensive search of available scientific literature, no specific research articles or data could be found detailing the synthesis of ligands from this compound and the subsequent evaluation of their catalytic activity.

While the field of organic chemistry extensively documents the catalytic applications of various ligands, particularly Schiff bases and their metal complexes, a direct link to derivatives of this compound appears to be a novel or underexplored area of research.

The performed searches yielded general information on the following related topics:

Synthesis and Catalytic Applications of Schiff Base Metal Complexes: Numerous studies detail the synthesis of Schiff base ligands through the condensation of various amines and carbonyl compounds. These ligands, when complexed with transition metals, often exhibit significant catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. However, none of the accessed literature specifically utilized this compound as the ketone precursor for such ligands.

General Methodologies for Ligand Synthesis: The literature provides well-established protocols for the synthesis of various types of ligands, which could theoretically be applied to this compound. These methods include the formation of imines, amines, and other coordination compounds.

Catalytic Activity of Structurally Related Compounds: Research exists on the catalytic properties of ligands derived from other ketones and amines that share some structural similarities with this compound. However, the strict focus of the requested article on this specific compound and its derivatives prevents the inclusion of this tangential information.

The absence of specific data, including detailed research findings and data tables on the catalytic performance of ligands derived from this compound, makes it impossible to generate the requested article with the required level of scientific accuracy and detail. The inquiry into the catalytic utility of this particular compound's derivatives represents a potential area for future research within the field of catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Benzyl(methyl)amino)butan-2-one under laboratory conditions?